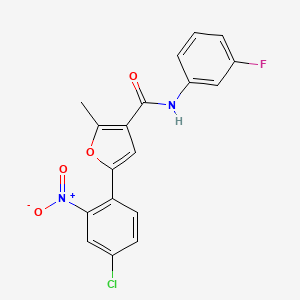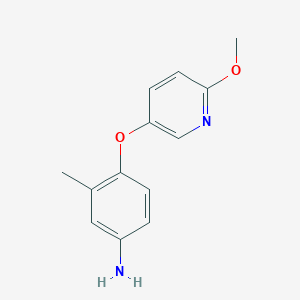
4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline, also known as MPOM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
Nonpeptide Alpha v Beta 3 Antagonists : A study identified a compound with the structure incorporating the methoxypyridin moiety as a potent and selective antagonist of the alpha(v)beta(3) receptor. This compound, through its excellent in vitro profile and significant unbound fraction in human plasma, was selected for clinical development to prevent and treat osteoporosis. The research emphasized synthesizing oxidized derivatives to support metabolism and safety studies, demonstrating its utility in identifying active metabolites generated in vitro or in vivo metabolism (Hutchinson et al., 2003).
Dinuclear Complexes with Bridging Ligand : Another research focused on the synthesis of a new bridging ligand containing a bipyridyl binding site linked to a catechol binding site. This study explored the electrochemical and electronic spectroscopic properties of dinuclear complexes using this ligand, providing insights into the structural and electronic modulation possible through such molecular frameworks (Shukla et al., 1999).
Voltage-Gated Potassium Channel Blockers : Research on novel 4AP derivatives containing the methoxypyridin group revealed potential in blocking voltage-gated potassium channels. These derivatives were investigated for their efficacy in symptomatic treatment and imaging in multiple sclerosis, highlighting the compound's versatility in modulating ion channel activity (Rodríguez-Rangel et al., 2020).
Nonlinear Optics : The preparation and crystal structures of new colorless 4-amino-1-methylpyridinium benzenesulfonate salts for second-order nonlinear optics were explored. These salts, through their noncentrosymmetric structures and molecular hyperpolarizability, provide a basis for understanding the relationship between molecular structure and nonlinear optical properties (Anwar et al., 2000).
Mécanisme D'action
Target of Action
Similar compounds have been shown to target dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism, making it a potential target for diabetes treatment .
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of a carbon-carbon bond between two different organic groups, facilitated by a palladium catalyst .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions, it may be involved in the synthesis of complex organic molecules .
Pharmacokinetics
Similar compounds have been shown to have high stability
Result of Action
Its potential use in suzuki–miyaura cross-coupling reactions suggests that it could be involved in the synthesis of complex organic molecules, potentially leading to various downstream effects depending on the specific molecules synthesized .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as suggested by the recommended storage conditions of similar compounds . Additionally, the efficacy of the compound in Suzuki–Miyaura cross-coupling reactions may be influenced by the presence of a palladium catalyst .
Propriétés
IUPAC Name |
4-(6-methoxypyridin-3-yl)oxy-3-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-7-10(14)3-5-12(9)17-11-4-6-13(16-2)15-8-11/h3-8H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRLSJILFYAVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2884800.png)
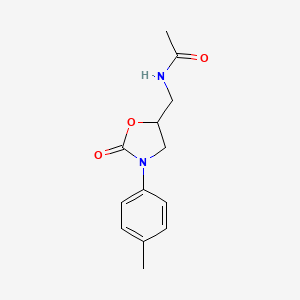

![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide](/img/structure/B2884805.png)
![4-Methyl-1-{[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B2884806.png)
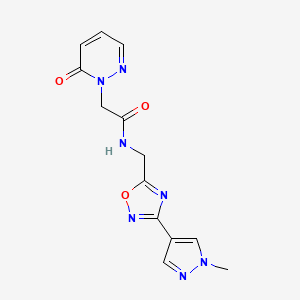
![4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2884809.png)
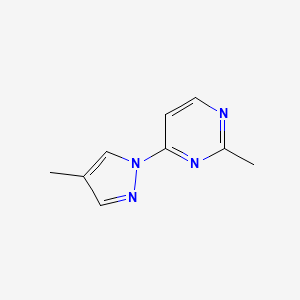
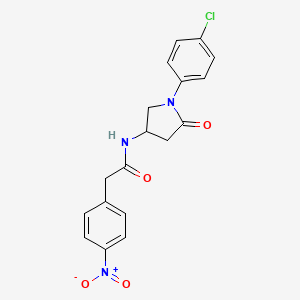

![N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2884817.png)

